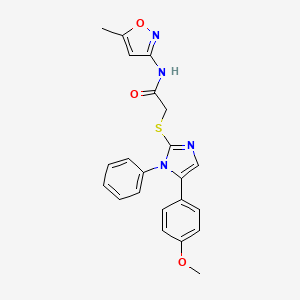

![molecular formula C16H20N2O2 B2943109 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1203088-72-5](/img/structure/B2943109.png)

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

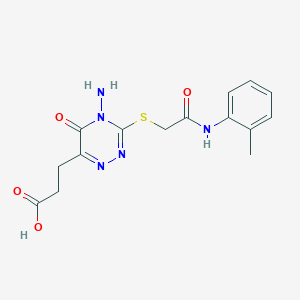

The compound “2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The indole ring is fused with a cyclopentane ring, and there’s an acetamide group attached to it, which could potentially contribute to its reactivity and biological activity.

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of indole derivatives with other organic molecules . For example, 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones can be synthesized from the sequential reaction of amino acid methyl esters with readily available indole-2-ylmethyl acetates .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the indole ring and the acetamide group. Indoles are known to undergo a variety of chemical reactions, including electrophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups (like the acetamide) and the overall shape and size of the molecule could influence properties like solubility, melting point, and boiling point .科学的研究の応用

Antibacterial and Antifungal Activities

A series of compounds related to 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide were synthesized and evaluated for their antibacterial and antifungal properties against various pathogenic microorganisms. Notably, derivatives like 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide exhibited promising activities, highlighting the potential of these compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Heterocyclic Compound Synthesis for Antimicrobial Application

In the realm of heterocyclic chemistry, 2-arylhdrazononitriles, closely related to the core structure of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide, served as key intermediates for synthesizing a wide array of novel compounds with significant antimicrobial activities. These efforts have led to the creation of new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of indole derivatives in medicinal chemistry (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Crystal Structure Analysis and Hydrogen Bonding

The crystal structure of 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide, a compound sharing a similar framework with 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide, revealed significant insights into the orientation of the acetamide group, which arises from intramolecular hydrogen bonding. Such analyses are crucial for understanding the structural bases of biological activity and designing more effective molecules (Helliwell, Baradarani, Alyari, Afghan, & Joule, 2011).

Stereoisomeric Synthesis and Biological Testing

Research into the synthesis of stereo isomeric indole derivatives, such as the efforts to create (3RS)- and (3SR)-acetoxy-(3aRS,8bSR)-N-acetyl-5-methoxy-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indoles, showcases the complexity and precision involved in producing molecules with specific configurations. These synthetic endeavors offer pathways to explore the biological activities of stereochemically varied molecules, potentially leading to the discovery of new drugs (Likhacheva, Korlyukov, & Gataullin, 2009).

Molecular Docking and Anti-inflammatory Drug Design

The design and synthesis of an indole acetamide derivative for anti-inflammatory applications underscore the potential of indole-based molecules in drug discovery. Molecular docking analysis, along with geometrical optimization and interaction energy studies, provide insights into the binding efficiencies and mechanisms of action of such compounds, paving the way for the development of new therapeutics (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).

将来の方向性

作用機序

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. Indole derivatives are known to be involved in a wide range of biological processes, including signal transduction, enzyme regulation, and cellular metabolism

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. As an indole derivative, it may have a wide range of effects, from modulating cellular signaling pathways to affecting cellular metabolism

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH and composition of the biological medium, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues. For example, the compound’s activity could be affected by the gut microbiota, which is known to metabolize indole and its derivatives .

特性

IUPAC Name |

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(2-methoxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-20-10-9-17-16(19)11-18-14-7-3-2-5-12(14)13-6-4-8-15(13)18/h2-3,5,7H,4,6,8-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULSOAVPJUBRPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C2=C(CCC2)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2943027.png)

![Ethyl 4-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2943029.png)

![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2943030.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide](/img/structure/B2943031.png)

![[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol](/img/structure/B2943038.png)

![2-Ethyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2943043.png)

![2,5-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2943044.png)

![5-((2,6-Dimethylmorpholino)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2943048.png)

![3-(3-hydroxypropyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2943049.png)